molecular formula C23H24N6O3 B446426 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B446426
M. Wt: 432.5g/mol
InChI Key: HRJZZERVXXXJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound known for its diverse pharmacological effects. This compound is part of the pyrazole-bearing family, which is recognized for its potent antileishmanial and antimalarial activities .

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5g/mol

IUPAC Name

2-amino-4-(1,5-dimethylpyrazol-4-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H24N6O3/c1-13-17(12-26-27(13)4)20-16(11-24)22(25)28(14-6-5-7-15(8-14)29(31)32)18-9-23(2,3)10-19(30)21(18)20/h5-8,12,20H,9-10,25H2,1-4H3

InChI Key

HRJZZERVXXXJEU-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Canonical SMILES

CC1=C(C=NN1C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-AMINO-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has significant applications in scientific research. It has been evaluated for its antileishmanial and antimalarial activities, showing superior antipromastigote activity and better inhibition effects against Plasmodium berghei . This makes it a potential pharmacophore for the development of safe and effective antileishmanial and antimalarial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as Leishmania aethiopica and Plasmodium berghei. The compound’s antileishmanial activity is justified by molecular docking studies, which show its interaction with the Lm-PTR1 enzyme . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth.

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